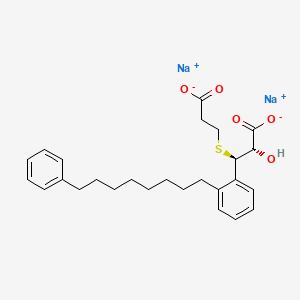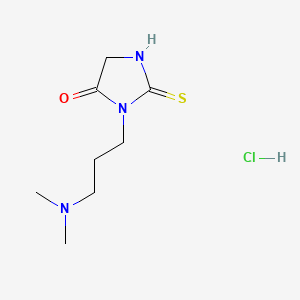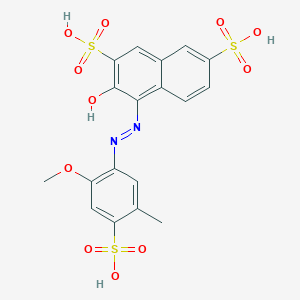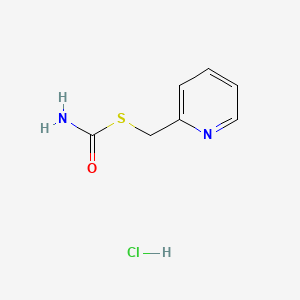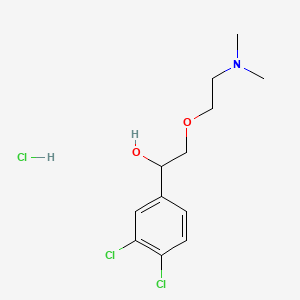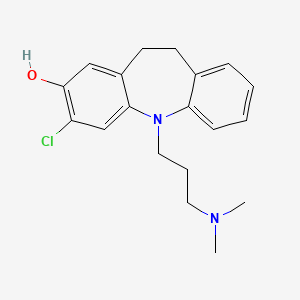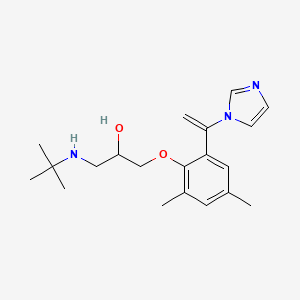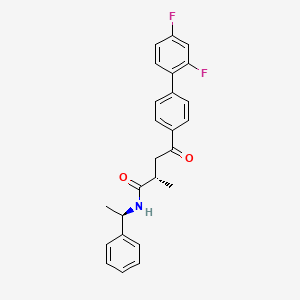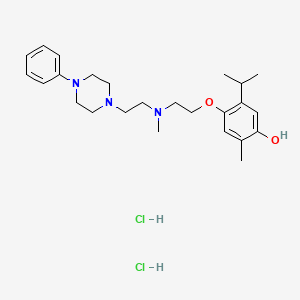
Phenol, 2-methyl-5-(1-methylethyl)-4-(2-(methyl(2-(4-phenyl-1-piperazinyl)ethyl)amino)ethoxy)-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
COR 2838 is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. While specific details about COR 2838 are limited, it is essential to explore its general characteristics, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of COR 2838 involves multiple steps, typically starting with the preparation of precursor compounds. The exact synthetic routes and reaction conditions can vary depending on the desired purity and yield. Common methods may include:
Step 1: Preparation of precursor compounds through controlled reactions.
Step 2: Intermediate formation using specific reagents and catalysts.
Step 3: Final synthesis of COR 2838 under optimized conditions, ensuring high yield and purity.
Industrial Production Methods
Industrial production of COR 2838 may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
COR 2838 can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to yield reduced forms.
Substitution: Replacement of specific functional groups with other groups under controlled conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of COR 2838.
Wissenschaftliche Forschungsanwendungen
COR 2838 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating specific diseases.
Industry: Utilized in the production of specialized materials and compounds.
Wirkmechanismus
The mechanism of action of COR 2838 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as:
Molecular Targets: Enzymes, receptors, and other biomolecules.
Pathways Involved: Signal transduction pathways, metabolic pathways.
Eigenschaften
CAS-Nummer |
103840-36-4 |
|---|---|
Molekularformel |
C25H39Cl2N3O2 |
Molekulargewicht |
484.5 g/mol |
IUPAC-Name |
2-methyl-4-[2-[methyl-[2-(4-phenylpiperazin-1-yl)ethyl]amino]ethoxy]-5-propan-2-ylphenol;dihydrochloride |
InChI |
InChI=1S/C25H37N3O2.2ClH/c1-20(2)23-19-24(29)21(3)18-25(23)30-17-16-26(4)10-11-27-12-14-28(15-13-27)22-8-6-5-7-9-22;;/h5-9,18-20,29H,10-17H2,1-4H3;2*1H |
InChI-Schlüssel |
WMHUIMYWOIEOCF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1O)C(C)C)OCCN(C)CCN2CCN(CC2)C3=CC=CC=C3.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




